![molecular formula C16H12ClNO4 B5501384 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one](/img/structure/B5501384.png)
3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its synthesis and analysis have been a subject of various studies.
Synthesis Analysis
The synthesis of related compounds typically involves regiospecific processes, as demonstrated in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester (Kumarasinghe, Hruby, & Nichol, 2009). Similar methods may be applicable for synthesizing 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one.
Molecular Structure Analysis
Molecular docking and quantum chemical calculations have been used to analyze the structure of similar compounds, providing insights into their molecular geometry, vibrational spectra, and fundamental vibrations (Viji et al., 2020).
Chemical Reactions and Properties
Studies on similar compounds have explored the kinetics and mechanisms of reactions involving substituted phenyl propenones (Castro et al., 2001). These findings can provide valuable information on the chemical behavior of 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one.
Physical Properties Analysis
Single-crystal X-ray diffraction techniques have been employed to elucidate the physical properties and crystalline structure of related compounds (Fun et al., 2008).
Chemical Properties Analysis
Density functional theory (DFT) has been used to investigate the electronic properties and chemical reactivity of similar molecules. This includes studying the molecular electrostatic potential surface and electronic parameters (Adole et al., 2020).
Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to the facile preparation and detailed characterization of this compound, alongside related unsymmetrical mono-carbonyl curcuminoids. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction have been employed to elucidate the structural attributes of these compounds. Quantum chemical insights including geometric parameters, nonlinear optical properties, and molecular stability assessments provide a comprehensive understanding of their physicochemical properties. These studies underscore the compound's potential in materials science, particularly in the development of nonlinear optical materials and semiconductors due to its interesting charge transfer characteristics and molecular electronic properties (Khalid et al., 2020).
Optical and Electronic Properties
Another dimension of research on this compound involves examining its linear and nonlinear optical properties. Through experimental and theoretical studies, including density functional theory calculations, the compound has been analyzed for its potential in optoelectronic applications. The findings suggest that it and similar chalcone derivatives exhibit promising optical behaviors, making them suitable for use in various semiconductor devices due to their conducive charge transport properties (Shkir et al., 2019).
Molecular Docking and Biological Activity
The compound has also been subjected to molecular docking studies to explore its interaction with biological targets. These investigations aim to predict its binding affinity and mode of action within biological systems, providing valuable insights into its potential therapeutic applications. Quantum chemical calculations and spectroscopic analyses further contribute to understanding its molecular structure, electronic properties, and chemical reactivity, which are crucial for its application in drug design and development (Viji et al., 2020).
Anti-inflammatory and Gastroprotective Effects
In the realm of pharmacology, certain chalcones, structurally related to 3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-2-propen-1-one, have been synthesized and evaluated for their anti-inflammatory and gastroprotective activities. Such studies demonstrate the compound's relevance in medicinal chemistry, particularly in designing new therapeutic agents with minimized side effects (Okunrobo et al., 2006).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-22-16-9-5-12(10-14(16)18(20)21)15(19)8-4-11-2-6-13(17)7-3-11/h2-10H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWSCWVIMSJAO-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.